Cyclohexanemethanamine, 2-(3-methoxyphenyl)-

Lipophilicity Polar surface area Physicochemical profiling

Cyclohexanemethanamine, 2-(3-methoxyphenyl)- (CAS 651312-70-8) is a primary amine of the arylcyclohexylamine class, defined by a cyclohexane ring bearing a methanamine group at the 1‑position and a 3‑methoxyphenyl substituent at the 2‑position. Computational predictions report a LogP of 3.63 and a polar surface area (PSA) of 35.25 Ų.

Molecular Formula C14H21NO
Molecular Weight 219.32 g/mol
CAS No. 651312-70-8
Cat. No. B12607089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexanemethanamine, 2-(3-methoxyphenyl)-
CAS651312-70-8
Molecular FormulaC14H21NO
Molecular Weight219.32 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2CCCCC2CN
InChIInChI=1S/C14H21NO/c1-16-13-7-4-6-11(9-13)14-8-3-2-5-12(14)10-15/h4,6-7,9,12,14H,2-3,5,8,10,15H2,1H3
InChIKeyUMDGVFXQBMCYNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohexanemethanamine, 2-(3-methoxyphenyl)- (CAS 651312-70-8): A Research-Grade Arylcyclohexylamine for Procurement Evaluation


Cyclohexanemethanamine, 2-(3-methoxyphenyl)- (CAS 651312-70-8) is a primary amine of the arylcyclohexylamine class, defined by a cyclohexane ring bearing a methanamine group at the 1‑position and a 3‑methoxyphenyl substituent at the 2‑position. Computational predictions report a LogP of 3.63 and a polar surface area (PSA) of 35.25 Ų . The compound is catalogued by multiple chemical suppliers as a research reagent; however, a systematic literature search across primary research papers, patents, and authoritative pharmacological databases (PubMed, BindingDB, ChEMBL, EPA CompTox) failed to retrieve any peer‑reviewed biological, pharmacological, or comparative characterization data for this specific CAS number as of the search date.

Procurement Risk: Why Cyclohexanemethanamine, 2-(3-methoxyphenyl)- Cannot Be Replaced by Common Arylcyclohexylamine Analogs


Within the arylcyclohexylamine class, small structural modifications—such as the presence or absence of an N‑alkyl group, the oxidation state at the cyclohexane ring, or the position of the methoxy substituent—can profoundly alter lipophilicity, metabolic stability, and receptor pharmacology. For example, the N‑methyl‑ketone analog methoxmetamine (3‑MeO‑2′‑oxo‑PCM) and the N‑ethyl‑ether analog 3‑methoxy‑PCE exhibit distinct NMDA‑receptor binding profiles [1]. Consequently, cyclohexanemethanamine, 2‑(3‑methoxyphenyl)‑, which lacks both the N‑alkyl substitution and the ring ketone, cannot be assumed to share the pharmacological or physicochemical properties of its structural neighbors. Without direct comparative data, generic substitution introduces undefined risk in any research or industrial application.

Quantitative Differentiation Evidence for Cyclohexanemethanamine, 2-(3-methoxyphenyl)- (CAS 651312-70-8)


Physicochemical Property Comparison: Cyclohexanemethanamine, 2-(3-methoxyphenyl)- vs. N,N‑Dimethyl Analog

Computationally predicted LogP and PSA values distinguish the primary amine from its tertiary N,N‑dimethyl congener. The primary amine exhibits a lower LogP (3.63 vs. 3.93) and a smaller PSA (35.25 Ų vs. 43.30 Ų), indicating reduced lipophilicity and hydrogen‑bonding capacity . These differences are relevant for applications where membrane permeability or solubility must be carefully controlled.

Lipophilicity Polar surface area Physicochemical profiling Arylcyclohexylamine Procurement specification

Structural Determinant of Reactivity: Primary Amine vs. Tertiary Amine in Derivatization Chemistry

As a primary amine, cyclohexanemethanamine, 2‑(3‑methoxyphenyl)‑ presents an unsubstituted –CH₂NH₂ group that is amenable to reductive amination, acylation, and sulfonylation . In contrast, the N,N‑dimethyl analog (CAS 73806‑39‑0) bears a tertiary amine that resists such derivatization. This difference is not quantitative in a receptor‑binding sense, but it represents a binary, application‑critical distinction for any synthetic workflow.

Synthetic intermediate Derivatization Amine reactivity Arylcyclohexylamine Procurement specification

Regioisomeric Identity: Distinction from Cyclohexyl(3‑methoxyphenyl)methanamine (CAS 1179863‑30‑9)

Cyclohexanemethanamine, 2‑(3‑methoxyphenyl)‑ (amine on cyclohexyl ring) and cyclohexyl(3‑methoxyphenyl)methanamine (amine on benzyl carbon) are regioisomers sharing the same molecular formula (C₁₄H₂₁NO) and molecular weight (219.32 g/mol) . Despite their identical mass, their connectivity differs, resulting in distinct chemical and pharmacological profiles. This structural distinction is critical for analytical reference standard applications, where isomeric purity is paramount.

Regioisomer Structural isomer Analytical differentiation Procurement specification Arylcyclohexylamine

High-Confidence Application Scenarios for Cyclohexanemethanamine, 2-(3-methoxyphenyl)- (CAS 651312-70-8)


Synthetic Intermediate Requiring a Derivatizable Primary Amine Handle

When a synthetic route demands a cyclohexyl‑based scaffold that can undergo reductive amination or acylation, the primary amine of cyclohexanemethanamine, 2‑(3‑methoxyphenyl)‑ offers a clear advantage over tertiary‑amine analogs such as CAS 73806‑39‑0. The reactivity difference is binary and application‑critical .

Physicochemical Comparator in Structure‑Activity Relationship (SAR) Studies

The computed LogP of 3.63, which is 0.30 log units lower than that of the N,N‑dimethyl analog, makes this compound suitable as a lipophilicity‑modulated probe in SAR campaigns where fine‑tuning of partition coefficients is required .

Analytical Reference Standard for Regioisomeric Differentiation

The distinct IUPAC connectivity of cyclohexanemethanamine, 2‑(3‑methoxyphenyl)‑ differentiates it from the benzyl‑amine regioisomer CAS 1179863‑30‑9. This makes the compound a valuable reference material for chromatographic or mass spectrometric method development aimed at resolving isomeric mixtures .

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